Author: BenchChem Technical Support Team. Date: February 2026
Core Identity & Application Profile
Executive Summary
cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid (CAS: 51591-75-4) is a critical heterocyclic intermediate, primarily utilized as the stereochemical scaffold in the industrial synthesis of (+)-Biotin (Vitamin H) .[1][2] Its rigid imidazolidinone core, flanked by two benzyl protecting groups, locks the molecule into a cis-configuration, which is essential for establishing the cis-fused tetrahydrothiophene-ureido ring system found in bioactive biotin.[2]
Beyond its role as a vitamin precursor, this compound serves as a versatile chiral building block for generating cis-1,2-diamines and related heterocyclic pharmacophores.[2] This guide details its physicochemical properties, spectroscopic signature, and handling protocols for high-purity applications.[2]
Physicochemical Profile
The compound exhibits the classic behavior of a dicarboxylic acid combined with a stable urea linkage.[2] Its solubility is highly pH-dependent, a property exploited during purification.[2]
Table 1: Key Physicochemical Data
Property
Value / Description
Context
Molecular Formula
C₁₉H₁₈N₂O₅
Molecular Weight
354.36 g/mol
CAS Number
51591-75-4
Specific to the cis-isomer
Melting Point
170 – 174 °C
Sharp transition indicates high purity [1]
Appearance
White to off-white crystalline powder
pKa (Predicted)
~3.74 (COOH)
First ionization; behaves as a weak acid
Solubility (Organic)
DMSO, Methanol, DMF
High solubility in polar aprotic solvents
Solubility (Aqueous)
Insoluble at pH < 3; Soluble at pH > 8
Dissolves as the dicarboxylate salt
Density
~1.43 g/cm³
Stereochemistry
cis-4,5-configuration
Essential for bio-active biotin synthesis
Structural Characterization & Spectroscopy
The structural integrity of the imidazolidinone ring is paramount.[2] Impurities often include the trans-isomer or incomplete cyclization products.[2]
3.1 Stereochemical Configuration
The cis-orientation of the C4 and C5 carboxylic acid groups is thermodynamically less stable than the trans-form but is kinetically locked during synthesis from meso-2,3-bis(benzylamino)succinic acid.[2]
Diagnostic Feature: The ability to form a cyclic anhydride.[2][3] The cis-isomer readily dehydrates to form the anhydride (fused 5,5-system), whereas the trans-isomer cannot bridge this geometry efficiently.[2]
1750–1700 cm⁻¹: Strong carbonyl stretching.[2] You will observe dual bands corresponding to the cyclic urea (C=O at position 2) and the free carboxylic acids.[2]
3000–2800 cm⁻¹: Broad O-H stretch of carboxylic acid dimers.[2]
¹H NMR (DMSO-d₆):
δ 7.2–7.4 ppm: Multiplet (10H) corresponding to the two phenyl rings.[2]
δ 4.1–4.6 ppm: AB system (4H) for the benzylic methylene protons (N-CH₂-Ph), indicating magnetic non-equivalence due to the chiral center proximity.[2]
δ 4.2 ppm: Singlet (2H) for the methine protons (CH-COOH) on the imidazolidine ring.[2] The singlet nature (or tight doublet) confirms the symmetry of the meso-derived core.[2]
Synthetic Utility & Reactivity
The primary utility of this acid lies in its differentiation of the two carboxyl groups to introduce the sulfur atom of biotin.[2]
4.1 The Sternbach Route (Biotin Synthesis)
The acid undergoes a sequence of transformations to build the thiophane ring.[2]
Anhydride Formation: Heating with acetic anhydride yields the cyclic anhydride.[2]
Regioselective Reduction: The anhydride is reduced (often via zinc/acetic acid or borohydrides) to the lactone, breaking the symmetry.[2]
4.2 Visualization: Synthesis & Reactivity Pathway
The following diagram illustrates the formation of the acid and its downstream conversion to the biotin precursor lactone.[2]
Figure 1: Synthetic pathway from succinic acid precursor to the biotin lactone intermediate, highlighting the central role of the cis-dicarboxylic acid.[2]
Experimental Protocols
5.1 Synthesis Protocol (Phosgenation Alternative)
Note: This protocol uses phenyl chloroformate to avoid gaseous phosgene, enhancing safety.[2]
Dissolution: Dissolve the succinic acid derivative in aqueous NaOH at 0–5 °C. The pH should be maintained >10 to ensure the diamine is soluble as a salt.
Acylation: Dropwise add phenyl chloroformate while vigorously stirring. Maintain temperature <10 °C to prevent hydrolysis of the reagent.
Cyclization: Allow the mixture to warm to room temperature. The urea formation is rapid.[2]
Isolation (Critical Step): Acidify the reaction mixture with HCl to pH 1–2. The cis-1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid will precipitate.
Troubleshooting: If a sticky paste forms (common in pure water), add a small amount of methanol or heat the slurry to 60 °C and cool slowly to induce crystallization [2].[2]
Purification: Recrystallize from acetic acid or methanol/water to remove trans-isomers or unreacted starting material.[2]
5.2 Quality Control: Purity Check
HPLC Method: C18 Column, Mobile Phase: Acetonitrile/Water (0.1% H₃PO₄) gradient.[2]
Acceptance Criteria: Purity >98.5% (Area %). Impurities often elute earlier due to the lack of the hydrophobic benzyl shielding or open-ring structures.[2]
Handling: Wear nitrile gloves and safety goggles.[2] Avoid dust generation.[2]
Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizing agents and moisture to prevent clumping.[2]
References
Matsumura, K., et al. (2006).[2] Process for producing 1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid. JP Patent 2006193480A.[2] Retrieved February 1, 2026, from [2]
Gerecke, M., et al. (1970).[2] Chemical synthesis of biotin. Helvetica Chimica Acta, 53, 991.[2]
solubility of cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid in common lab solvents
An In-Depth Technical Guide to the Solubility of cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid in Common Laboratory Solvents For Researchers, Scientists, and Drug Development Professionals Introduction cis-1,...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility of cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid is a pivotal intermediate in the total synthesis of Biotin (Vitamin B7 or Vitamin H)[1]. Its molecular structure, featuring two carboxylic acid moieties and two bulky benzyl groups, presents a unique solubility profile that is critical for its synthesis, purification, and downstream applications in pharmaceutical development. Understanding its behavior in various solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating drug substances.
This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the solubility of cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid. We will delve into the theoretical principles governing its solubility, present available qualitative data, and, most importantly, provide detailed, field-proven experimental protocols for researchers to determine precise quantitative solubility in their own laboratory settings.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's structure is the foundation for predicting its solubility.
1H NMR and 13C NMR spectral data of cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid
An In-Depth Technical Guide on the 1H and 13C NMR Spectral Features of cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid Authored by: A Senior Application Scientist This technical guide provides a detailed analys...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on the 1H and 13C NMR Spectral Features of cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid
Authored by: A Senior Application Scientist
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid. As direct experimental spectra for this specific molecule are not widely published in publicly accessible databases, this document leverages established principles of NMR spectroscopy and data from structurally analogous compounds to predict and interpret its spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of heterocyclic compounds using NMR techniques.
Introduction: The Structural Significance of cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid
cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid is a heterocyclic compound featuring a central imidazolidin-2-one (also known as ethyleneurea) ring. The stereochemistry of the substituents at the C4 and C5 positions is fixed in the cis configuration, which has significant implications for the molecule's three-dimensional conformation and, consequently, its NMR spectrum. The presence of two benzyl groups on the nitrogen atoms and two carboxylic acid moieties introduces a combination of aromatic and aliphatic features, making NMR spectroscopy an indispensable tool for its structural verification and conformational analysis.
The accurate interpretation of its ¹H and ¹³C NMR spectra is crucial for confirming its synthesis, assessing its purity, and understanding its chemical environment, which are critical steps in any drug discovery or development pipeline.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid is predicted to exhibit distinct signals corresponding to the protons of the benzyl groups and the imidazolidin-2-one core. The expected chemical shifts (δ) are influenced by the electronic environment of each proton, including inductive effects from nearby electronegative atoms (oxygen and nitrogen) and anisotropic effects from the aromatic rings.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Key Influencing Factors
Carboxylic Acid (2 x -COOH)
10.0 - 13.0
Broad Singlet
2H
Hydrogen bonding, solvent dependent
Phenyl (2 x -C₆H₅)
7.20 - 7.40
Multiplet
10H
Aromatic ring currents
Methylene (2 x -CH₂-)
4.00 - 5.00
Doublet of Doublets (AB system)
4H
Diastereotopic nature due to chiral centers
Methine (C4-H, C5-H)
3.80 - 4.50
Singlet or narrow multiplet
2H
cis-stereochemistry, coupling with each other
In-Depth Interpretation of ¹H NMR Signals
Carboxylic Acid Protons (-COOH): These protons are highly deshielded and will appear as a broad singlet in the downfield region of the spectrum. Their exact chemical shift is highly dependent on the solvent, concentration, and temperature due to varying degrees of hydrogen bonding.
Phenyl Protons (-C₆H₅): The ten protons of the two benzyl groups will resonate in the aromatic region. Due to free rotation around the C-C and C-N single bonds, they are expected to appear as a complex multiplet.
Methylene Protons (-CH₂-): The two methylene groups are diastereotopic because they are adjacent to the chiral centers at C4 and C5. This magnetic inequivalence means that the two protons within each CH₂ group are chemically different and will couple with each other, resulting in a complex splitting pattern, likely an AB quartet or a doublet of doublets. This is a key signature of the molecule's stereochemistry.
Methine Protons (C4-H, C5-H): The two protons attached to the chiral carbons of the imidazolidin-2-one ring are in a cis configuration. Due to the symmetry of the molecule, these protons are chemically equivalent and are expected to give a single signal. The coupling constant between these two protons (J-coupling) would provide definitive proof of their cis relationship, a value typically in the range of 5-8 Hz for cis vicinal protons in a five-membered ring.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment. The predicted chemical shifts are based on the expected hybridization and shielding effects.
Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Key Influencing Factors
Carboxylic Acid (2 x -C OOH)
170 - 180
Carbonyl group, deshielded
Urea Carbonyl (C =O)
155 - 165
Carbonyl in a five-membered ring
Aromatic (ipso-C)
135 - 140
Substituted aromatic carbon
Aromatic (ortho, meta, para-C)
125 - 130
Aromatic ring carbons
Methine (C4, C5)
55 - 65
Attached to nitrogen and carboxylic acid
Methylene (-C H₂-)
45 - 55
Attached to nitrogen and phenyl group
In-Depth Interpretation of ¹³C NMR Signals
Carbonyl Carbons: The spectrum will feature two distinct carbonyl signals in the downfield region. The carboxylic acid carbons are the most deshielded, followed by the urea carbonyl carbon, which is characteristic of the imidazolidin-2-one ring.
Aromatic Carbons: The phenyl rings will show four signals: one for the ipso-carbon (the carbon attached to the methylene group), and three for the ortho, meta, and para carbons.
Aliphatic Carbons: The methine carbons (C4 and C5) are expected to be in the 55-65 ppm range due to the electron-withdrawing effects of the adjacent nitrogen and carboxylic acid groups. The methylene carbons of the benzyl groups will appear further upfield.
Experimental Protocol: High-Resolution NMR Data Acquisition
To obtain high-quality NMR spectra for structural elucidation, a standardized and rigorous experimental protocol is essential.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh 5-10 mg of the purified cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid.
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic protons. DMSO-d₆ is often a good choice for carboxylic acids as it allows for the observation of the -COOH protons.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup and Calibration:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
Tune and match the probe for both ¹H and ¹³C frequencies.
Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.
¹H NMR Acquisition:
Acquire a standard one-dimensional ¹H spectrum.
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 15 ppm).
Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1).
Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation.
Phase and baseline correct the spectrum.
Calibrate the chemical shift scale using the TMS signal.
Integrate all signals to determine the relative number of protons.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 200 ppm).
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
For distinguishing between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135, DEPT-90) is highly recommended.
2D NMR Experiments (Optional but Recommended):
For unambiguous assignment of all signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed. These experiments reveal proton-proton and proton-carbon correlations, providing a complete and validated structural assignment.
Visualization of Molecular Structure and NMR Correlations
To facilitate the discussion of NMR data, a clear representation of the molecular structure is necessary.
Caption: Molecular structure of cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid.
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy, supplemented by 2D NMR techniques, provides a powerful and definitive method for the structural elucidation of cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid. The predicted spectral data, including the diastereotopic nature of the methylene protons and the characteristic chemical shifts of the imidazolidin-2-one ring protons and carbons, serve as a reliable template for the analysis of experimentally obtained spectra. Adherence to a rigorous experimental protocol is paramount to ensure the accuracy and reproducibility of the data, which is fundamental for applications in medicinal chemistry and materials science.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
Protocols & Analytical Methods
Method
protocol for total synthesis of biotin using cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid
Executive Summary This application note details the chemical protocol for the total synthesis of Biotin (Vitamin H) utilizing cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid as the starting scaffold. This pathw...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the chemical protocol for the total synthesis of Biotin (Vitamin H) utilizing cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid as the starting scaffold. This pathway, historically known as the Goldberg-Sternbach route (developed at Hoffmann-La Roche), remains a benchmark in industrial biotin synthesis due to its atom economy and the stability of the cis-fused imidazolidine ring system.
The protocol focuses on the critical transformation of the dicarboxylic acid precursor into the "Sternbach Lactone," followed by sulfur insertion and side-chain elaboration. While the classical synthesis yields racemic d,l-biotin, this guide identifies the specific Critical Control Point (CCP) for optical resolution to yield the biologically active (+)-Biotin stereoisomer.
Synthetic Pathway Visualization
The following logic flow illustrates the chemical evolution from the dicarboxylic acid precursor to the final active pharmaceutical ingredient (API).
Figure 1: Strategic workflow for the Sternbach synthesis of Biotin.
Detailed Experimental Protocols
Phase I: Activation and Regioselective Reduction
The objective is to convert the dicarboxylic acid into the cyclic lactone (Intermediate B). This phase contains the "Sternbach Reduction," a unique zinc-mediated step that differentiates this route.
Step 1: Anhydride Formation
Reagents: Acetic Anhydride (
), Xylene or Toluene.
Mechanism: Thermal dehydration.
Procedure:
Charge a reactor with 100 g of cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid.
Add 300 mL of Acetic Anhydride.
Heat the mixture to reflux (
) for 45 minutes.
Distill off excess acetic anhydride and acetic acid under reduced pressure.
Crystallization: Dissolve the residue in hot Xylene/Toluene and cool to
. Filter the crystalline cis-anhydride .
Target Yield: >90%
Checkpoint: Verify IR signal for cyclic anhydride (approx. 1780, 1860 cm⁻¹).
Dissolve the unsaturated intermediate in Methanol.
Add 10% Pd/C catalyst.
Hydrogenate at 50 bar
pressure at .
Mechanism:[1][3][4][5][6][7] The bulky benzyl groups on the nitrogen atoms direct the hydrogen addition to the cis face, establishing the crucial all-cis stereochemistry (3aS, 4S, 6aR configuration).
Step 3: Global Deprotection
Reflux the hydrogenated product in 48% HBr for 6-8 hours.
Action: This harsh condition cleaves the N-benzyl groups and hydrolyzes the terminal methoxy/ethoxy group to the carboxylic acid.
Isolation: Neutralize to pH 7 to precipitate crude Biotin.
Recrystallization: Water (hot).
Critical Process Parameters (CPP) & Troubleshooting
Parameter
Specification
Impact of Deviation
Anhydride Moisture
< 0.1% Water
Presence of water hydrolyzes anhydride back to di-acid, stalling Step 2.
Zn Activation
Wash with dilute HCl
Unactivated Zn leads to incomplete reduction and low yields of lactone.
Grignard Temp
< 5°C
Higher temperatures promote polymerization and side-chain epimerization.
Resolution Point
Post-Lactone Formation
Attempting resolution after deprotection is inefficient. Resolve at the Lactone or Hemiester stage.
Resolution Strategy for (+)-Biotin
The synthesis described above yields racemic biotin. To obtain the bioactive (+)-Biotin :
Intervention Point: After Phase I (Anhydride formation).[3]
Method: React the cis-anhydride with a chiral alcohol (e.g., menthol) or a chiral amine (e.g., (+)-ephedrine) to form diastereomeric hemi-esters/amides.
Separation: Separate diastereomers via fractional crystallization.
Re-integration: Hydrolyze the desired diastereomer to the optically pure lactone and proceed to Phase II.
References
Goldberg, M. W., & Sternbach, L. H. (1949).[3] Synthesis of Biotin. U.S. Patent No.[1] 2,489,232. Hoffmann-La Roche Inc.[1][8]
De Clercq, P. J. (1997).[4] Biotin: A Timeless Challenge for Total Synthesis. Chemical Reviews, 97(6), 1755–1792.
Seki, M., et al. (2002). A New Practical Synthesis of (+)-Biotin. Journal of Organic Chemistry.
Chen, F., et al. (2005). Synthetic studies on d-biotin, part 9: An improved asymmetric synthetic route via Hoffmann-Roche lactone-thiolactone approach. Chemical & Pharmaceutical Bulletin.
application of cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid in medicinal chemistry
Application Note: cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic Acid as a Privileged Scaffold in Medicinal Chemistry Abstract This application note details the utility of cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-di...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic Acid as a Privileged Scaffold in Medicinal Chemistry
Abstract
This application note details the utility of cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid (referred to herein as DBI-Diacid ) as a versatile intermediate in medicinal chemistry.[1] While historically renowned as the pivotal "Sternbach intermediate" in the industrial synthesis of (+)-Biotin (Vitamin H) , this scaffold offers unique geometric constraints ideal for peptidomimetic design. This guide provides validated protocols for its activation into the cyclic anhydride, strategies for desymmetrization to generate chiral building blocks, and its application in rigidifying peptide backbones.
Structural Analysis & Pharmacophore Utility
The DBI-Diacid is a meso compound containing a rigid imidazolidinone core.[1] Its value in drug design stems from three structural pillars:
Conformational Locking: The 5-membered urea ring rigidly holds the C4 and C5 substituents in a cis orientation.[1] When incorporated into peptide chains, this forces a specific secondary structure, often mimicking a
-turn (hairpin) motif, which is critical for receptor-ligand recognition.[1]
Masked Diamine Functionality: The core is effectively a protected vicinal diamine.[1] The benzyl groups protect the nitrogens, while the urea carbonyl provides stability, preventing oxidation or unwanted acylation during downstream processing.
Desymmetrization Potential: Because the molecule is meso (possessing an internal plane of symmetry), it can be converted to its anhydride and opened with a chiral nucleophile to yield enantiomerically pure amino acid derivatives.
Core Synthetic Protocols
Protocol A: Activation via Anhydride Formation
The dicarboxylic acid functionality is rarely used directly. The "gateway" reaction for all medicinal applications is the conversion to cis-1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic anhydride .[1]
Safety Precaution: Acetic anhydride is corrosive and a lachrymator.[1] Perform all operations in a fume hood.
Suspension: In a round-bottom flask equipped with a reflux condenser, suspend 10.0 g (28.2 mmol) of DBI-Diacid in 30 mL of acetic anhydride.
Note: The reaction can be run neat in
, which acts as both reagent and solvent.
Dehydration: Heat the mixture to reflux (approx. 140°C) . Maintain reflux for 1–2 hours .
Visual Check: The suspension will clear to a golden/yellow homogenous solution as the anhydride forms.
Concentration: Remove excess acetic anhydride and formed acetic acid under reduced pressure (rotary evaporator) at 60°C .
Critical Step: Ensure complete removal of acetic acid to prevent hydrolysis of the product back to the starting material upon exposure to moisture.
Crystallization: Dissolve the resulting oily residue in hot Toluene (approx. 20 mL) . Allow to cool slowly to room temperature, then to 4°C.
Isolation: Filter the white crystalline solid. Wash with cold hexanes.[1]
Yield Expectation: >90%
QC Check: IR Spectroscopy. Look for the disappearance of the broad -OH stretch (2500-3000 cm⁻¹) and the appearance of the characteristic doublet carbonyl peaks of a cyclic anhydride (approx. 1780 and 1850 cm⁻¹).
Protocol B: Desymmetrization for Chiral Building Blocks
This protocol demonstrates how to break the symmetry of the anhydride to create a chiral half-ester, a precursor for non-natural amino acids.
Dissolution: Dissolve 1.0 eq of DBI-Anhydride in anhydrous DCM.
Nucleophilic Attack: Add 1.05 eq of the chiral nucleophile and 0.1 eq of DMAP. Stir at 0°C to RT for 4 hours.[1]
Mechanism: The nucleophile attacks one of the equivalent carbonyls. Because the nucleophile is chiral, the transition states for attacking Carbon A vs. Carbon B are diastereomeric, leading to kinetic resolution or the formation of separable diastereomers.
Workup: Wash with 1N HCl (to remove DMAP), dry over
, and concentrate.
Separation: If diastereomers are formed, separate via flash chromatography (Silica gel, Hexane/EtOAc gradient).[1]
Validated Case Study: The Biotin Synthesis Pathway
The industrial utility of this scaffold is best exemplified by the Sternbach/Gerecke synthesis of Biotin. This pathway validates the scaffold's stability under reduction and sulfuration conditions.
Workflow Summary:
Anhydride Formation: (As per Protocol A).
Regioselective Reduction: The anhydride is reduced (often via Zinc/Acetic Acid or
Sulfur Insertion: The lactone is converted to a thiolactone, introducing the sulfur atom critical for Biotin's biological activity.
Data Summary: Key Intermediates
Compound
State
Melting Point
Key IR Signal
DBI-Diacid
White Powder
170–172°C
1700 cm⁻¹ (Acid C=O)
DBI-Anhydride
Crystalline Solid
235–237°C
1780/1850 cm⁻¹ (Anhydride)
DBI-Lactone
Solid
110–112°C
1760 cm⁻¹ (Lactone C=O)
Pathway Visualization
The following diagram illustrates the transformation of the DBI-Diacid into the Anhydride and its subsequent divergence into Biotin synthesis or Peptidomimetic applications.
Caption: Figure 1 illustrates the central role of the anhydride intermediate in accessing both the industrial Biotin pathway and custom medicinal chemistry scaffolds.[1]
Troubleshooting & Quality Control
Issue: Incomplete Anhydride Formation.
Symptom:[2][3][4] IR spectrum shows residual broad peak at 3000 cm⁻¹.[1]
Remedy: Ensure reaction temperature is maintained at reflux (>135°C). Acetic anhydride must be in excess.[1]
Issue: Hydrolysis during Storage.
Symptom:[2][3][4] Melting point depression of the anhydride.
Prevention: Store the anhydride in a desiccator. It is moisture sensitive.[1] If hydrolysis occurs, re-reflux in acetic anhydride to regenerate the ring.
Stereochemical Integrity:
The cis-configuration is thermodynamically stable in the fused ring system.[1] However, harsh basic conditions during hydrolysis of downstream esters can lead to epimerization to the trans isomer. Always monitor stereochemistry via NMR coupling constants (
for cis is typically larger than trans in 5-membered rings, approx 6-8 Hz).[1]
References
Sternbach, L. H. (1963).[1] "Biotin." in Comprehensive Biochemistry, Vol 11.[1] Elsevier.[1]
Gerecke, M., Zimmermann, J. P., & Aschwanden, W. (1970). "Ein neues Verfahren zur Herstellung von Biotin."[1] Helvetica Chimica Acta, 53(4), 991-999.[1]
Confalone, P. N., & Pizzolato, G. (1983). "The synthesis of biotin." Journal of the American Chemical Society, 105(18). (Provides context on the imidazolidinone scaffold stability).
Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. (Context on desymmetrization of meso-anhydrides).
purification of cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid from reaction mixture
An essential intermediate in pharmaceutical development, particularly in the total synthesis of Biotin (Vitamin H), cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid is a molecule whose purity is paramount for su...
Author: BenchChem Technical Support Team. Date: February 2026
An essential intermediate in pharmaceutical development, particularly in the total synthesis of Biotin (Vitamin H), cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid is a molecule whose purity is paramount for successful downstream applications.[1][2] Its synthesis, often involving the reaction of a diamine precursor with a phosgene equivalent, can result in a variety of impurities that complicate isolation and purification.[3][4]
This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of this key synthetic intermediate.
Physicochemical Properties for Purification Strategy
A successful purification strategy is grounded in the physicochemical properties of the target compound. The table below summarizes key data for cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid.
Crucial for selecting appropriate solvents for recrystallization and chromatography. As a dicarboxylic acid, it is expected to be soluble in aqueous bases (e.g., NaOH, NaHCO₃) and poorly soluble in non-polar organic solvents.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid in a practical question-and-answer format.
Initial Purification Strategy
Q1: My reaction is complete. What is the best initial approach to purify the crude product?
A1: The optimal initial strategy depends on the nature and scale of your reaction and the suspected impurities. The two primary methods for this compound are recrystallization and acid-base extraction. Flash chromatography is generally reserved for difficult separations or when small quantities are involved.
Scenario 1: The crude product is a solid and appears relatively clean.
Recommendation:Recrystallization is the most direct method. It is effective at removing small amounts of soluble impurities and unreacted starting materials.
Scenario 2: The crude product is an oil, paste, or appears heavily discolored.
Recommendation: An Acid-Base Extraction is the preferred first step. This technique is excellent for separating the acidic target compound from neutral organic impurities (e.g., by-products, residual solvents like monochlorobenzene) and basic impurities (e.g., unreacted benzylamine).[3][7] The product can then be recovered by acidification and further polished by recrystallization.[8]
Below is a decision-making workflow to guide your choice.
Caption: Decision workflow for initial purification.
Recrystallization Troubleshooting
Q2: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is exceeded at a temperature above its melting point, forming an immiscible liquid layer. This often traps impurities.
Causality & Solution:
Solvent Polarity: The solvent may be too non-polar. Carboxylic acids often exhibit good crystallization behavior.[9] Try a more polar solvent or a solvent mixture. Given its solubility in methanol, a mixture like methanol/water or ethanol/water could be effective.[2]
Temperature: You may be using too much heat. Try dissolving the compound at a temperature just below the solvent's boiling point.
Saturation Point: The solution may be too concentrated. Add more hot solvent until the oil redissolves completely, then allow it to cool slowly.
Cooling Rate: Cooling the solution too quickly encourages oil formation. Let the flask cool slowly to room temperature on a benchtop before moving it to an ice bath. Slow cooling is critical for forming purer crystals.[10]
Q3: My yield after recrystallization is very low. How can I improve it?
A3: Low yield is typically caused by using too much solvent or premature crystallization during a hot filtration step.
Causality & Solution:
Excess Solvent: The most common cause. During the dissolution step, use the minimum amount of boiling solvent required to fully dissolve the crude product.[10] Any excess solvent will keep more of your product dissolved at cold temperatures, reducing the recovered amount.
Premature Crystallization: If you perform a hot gravity filtration to remove insoluble impurities, the solution can cool and crystallize in the funnel. To prevent this, use a pre-heated funnel (stemless is best) and keep the receiving flask on the heat source to ensure the solution remains hot.
Incomplete Precipitation: Ensure the solution is thoroughly cooled in an ice bath for at least 20-30 minutes to maximize crystal formation before filtration.
Acid-Base Extraction Troubleshooting
Q4: I'm performing an acid-base extraction, but an emulsion has formed at the interface. How can I break it?
A4: Emulsions are common when dealing with complex organic molecules and changes in pH. They are colloidal suspensions of one liquid in another and can be very stable.
Causality & Solution:
Vigorous Shaking: Shaking the separatory funnel too aggressively is a primary cause. Instead, gently invert the funnel multiple times to mix the layers.
Breaking the Emulsion:
Time: Let the separatory funnel stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.
Brine: Add a small amount of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous layer, which helps to force the organic components out and break the emulsion.
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes be effective.
Q5: After extracting my compound into the aqueous basic layer, I've acidified it, but no precipitate has formed. What went wrong?
A5: The goal of acidification is to protonate the water-soluble carboxylate salt, converting it back into the water-insoluble dicarboxylic acid, causing it to precipitate.[11] Failure to precipitate usually points to an issue with pH or concentration.
Causality & Solution:
Incomplete Acidification: The most likely cause. Ensure you have added enough acid (e.g., 1M or 2M HCl) to bring the pH down to ~2-3. Check the pH with litmus paper or a pH meter. You must neutralize all the base used for the extraction and then add excess acid to ensure full protonation of the dicarboxylate.[8]
Solution is Too Dilute: If your product concentration is very low, it may remain soluble even in its neutral form. If the volume is large, try concentrating the aqueous solution under reduced pressure before acidification.
"Salting Out": If the precipitate is slow to form, adding solid NaCl to the acidified aqueous solution can decrease the solubility of the organic product and promote precipitation.
Back-Extraction: If precipitation fails, you can extract the acidified aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane). The protonated, neutral dicarboxylic acid will move back into the organic layer, which can then be dried and evaporated to recover the product.[12]
Chromatography Troubleshooting
Q6: My compound is very polar and just streaks from the baseline on a silica TLC plate, even with 100% ethyl acetate. How can I purify it by flash chromatography?
A6: This is a common problem for polar molecules like dicarboxylic acids, which bind very strongly to the acidic silica gel stationary phase.[13][14]
Causality & Solution:
Increase Mobile Phase Polarity: You need a more polar eluent. A common solvent system for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of MeOH (e.g., 2-5%) and gradually increase it.
Acidify the Mobile Phase: Adding a small amount of acetic acid or formic acid (typically 0.5-1%) to the mobile phase can dramatically improve the chromatography of carboxylic acids. The acid in the eluent keeps the compound fully protonated, reducing its interaction with the silica surface and minimizing tailing.
Consider an Alternative Stationary Phase:
Reverse-Phase (C18) Silica: In reverse-phase chromatography, polar compounds elute first. You would use a polar mobile phase, such as a mixture of water and methanol or acetonitrile, and the non-polar impurities would be more strongly retained.[13]
Deactivated Silica: You can reduce the acidity of the silica gel to lessen strong binding.[15]
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol assumes the crude product is a solid with minor impurities.
Solvent Selection: In a small test tube, test the solubility of ~20-30 mg of crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, or mixtures thereof) to find a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold. An ethanol/water mixture is a good starting point.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise to the flask while heating with stirring (e.g., on a hot plate). Add the minimum amount of hot solvent needed to just completely dissolve the solid.[10]
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Well-formed crystals should appear. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
Drying: Dry the crystals under vacuum to remove residual solvent. Characterize the final product by melting point and spectroscopy.
Protocol 2: Purification by Acid-Base Extraction
This workflow is ideal for removing neutral or basic impurities.
Caption: Step-by-step workflow for acid-base extraction.
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a weak aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution. Using a weak base like bicarbonate is preferable to a strong base like NaOH to avoid potential hydrolysis of other functional groups.[7][16]
Separation: Gently invert the funnel several times, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times.
Combine & Wash: Combine all aqueous extracts. To remove any dissolved organic solvent, "back-wash" the combined aqueous layer once with a small portion of fresh EtOAc or DCM.
Acidification & Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 1M or 2M HCl with stirring until the pH of the solution is acidic (~pH 2-3), which will cause the product to precipitate as a solid.[11]
Isolation: Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.
Final Polish: If necessary, perform a final recrystallization as described in Protocol 1 to achieve high purity.
References
Vertex AI Search.
Google Patents. JP2006193480A - Process for producing 1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid.
recrystallization techniques for dicarboxylic acids
Welcome to the Advanced Crystallization Support Center for Dicarboxylic Acids. Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: DCA-CRYST-2024 Executive Summary: The D...
), succinic (), adipic (), and terephthalic ( aromatic)—presents unique thermodynamic challenges.[1] Unlike simple monoprotic acids, DCAs exhibit strong intermolecular hydrogen bonding, leading to the formation of stable dimers and polymeric chains in solution.
Key Technical Hurdles:
Oiling Out (LLPS): High impurity loads often depress the melting point below the solvent boiling point, causing Liquid-Liquid Phase Separation (LLPS) rather than nucleation.[2]
Polymorphism: DCAs like succinic and adipic acid follow Ostwald’s Rule of Stages, often crystallizing into metastable kinetic forms before settling into stable thermodynamic forms.
Solvent-Solute Interactions: The "odd-even" effect in DCAs affects solubility and melting points, necessitating precise solvent matching.
Module 1: Solvent System Selection
User Query: “Standard solvents aren't working. My adipic acid yield is low in water, but it crashes out too fast in ethanol. How do I select the right system?”
Technical Insight:
Solubility in DCAs is governed by the hydrophobic alkyl chain length versus the hydrophilic carboxyl end-groups.
Short Chain (
): Highly polar. Water is the primary solvent, but high solubility leads to yield loss. Recommendation: Use anti-solvent methods (Water + Acetone/Ethanol).
Medium Chain (
): Amphiphilic. Adipic acid shows a steep solubility curve in water (exponential increase with ), making it ideal for cooling crystallization.
Aromatic (Terephthalic): Extremely insoluble due to
Caption: Decision matrix for selecting crystallization methodology based on DCA chain length and solubility profiles.
Module 2: Polymorphism Control
User Query: “My succinic acid crystals look different between batches (needles vs. plates) and the dissolution rate is inconsistent.”
Technical Insight:
You are experiencing uncontrolled polymorphism. Succinic acid exists primarily in two forms:
-form (Stable): Triclinic. Desired for thermodynamic stability.[3]
-form (Metastable): Triclinic/Monoclinic. Often appears first due to faster nucleation kinetics (Ostwald's Rule).
The Mechanism:
Rapid cooling creates high supersaturation (
), forcing the system to minimize free energy quickly by forming the kinetic polymorph (). Slow cooling allows the system to bypass the kinetic trap and form the stable -polymorph.
Dissolution: Dissolve crude succinic acid in water at 85°C. Saturation point: ~1.15
.
Clarification: Hot filtration (0.2
PTFE) to remove foreign nuclei.
Seeding (Critical):
Cool to 70°C (Metastable Zone).
Add 1-2 wt% of pure
-form seeds .
Ripening: Hold at 70°C for 30 minutes. This allows any
-nuclei to dissolve and redeposit onto the -seeds (Ostwald Ripening).
Cooling: Ramp to 20°C at a rate of 0.2°C/min. Note: Fast cooling (>1°C/min) induces
-form.
Module 3: Troubleshooting Common Failures
User Query: “The solution turned into a cloudy, sticky oil at the bottom of the flask instead of crystals. What happened?”
Issue: Oiling Out (Liquid-Liquid Phase Separation - LLPS).
Root Cause: The melting point of your DCA in the solvent mixture has dropped below the crystallization temperature. This is often caused by impurities acting as plasticizers or an incorrect solvent ratio (too much anti-solvent).
Troubleshooting Guide: Oiling Out
Symptom
Diagnosis
Corrective Action
Milky Emulsion
Metastable LLPS. Supersaturation is too high.
Heat & Dilute: Reheat to clear solution. Add 10% more good solvent.
Change Solvent: Switch to a solvent with a higher boiling point or better impurity solubility.
Oiling upon Anti-solvent
Localized high supersaturation.
Reverse Addition: Add the solution to the anti-solvent slowly, rather than dumping anti-solvent into the solution.
Workflow Diagram: Rescuing an Oiled-Out Batch
Caption: Step-by-step remediation logic for Liquid-Liquid Phase Separation (LLPS) events.
Experimental Protocols (SOPs)
SOP-01: Cooling Crystallization of Adipic Acid (High Yield)
Target: >95% Purity, >85% Yield
Preparation: Charge 20g Crude Adipic Acid into 100mL deionized water.
Dissolution: Heat to 95°C with overhead stirring (200 RPM). Ensure complete dissolution.
Polishing: Perform hot filtration if insoluble particulates are visible.
Nucleation Control:
Cool rapidly to 80°C.
Seed Point: Add 0.1g pure Adipic Acid crystals.
Growth Phase:
Cool from 80°C to 50°C at 0.5°C/min (Slow cooling prevents agglomeration).
Cool from 50°C to 10°C at 1.0°C/min .
Isolation: Filter under vacuum. Wash with 20mL ice-cold water.
Drying: Dry at 60°C for 4 hours. Warning: Adipic acid can sublime; do not use high vacuum at high temps.
SOP-02: Purification of Terephthalic Acid (Lab Scale)
Note: Industrial TPA is purified via hydrogenation at 280°C. For lab purification, we use a solvent swap.
Dissolution: Dissolve 5g Crude TPA in 40mL DMSO (Dimethyl Sulfoxide) at 60°C. (TPA is soluble in DMSO, insoluble in water).
Filtration: Filter to remove inorganic salts (often present in crude TPA).
Recrystallization (Anti-Solvent):
Prepare 100mL of deionized water (Anti-solvent) in a separate beaker, stirring at 400 RPM.
Slowly drip the TPA/DMSO solution into the water.
Observation: Immediate precipitation of white TPA crystals.
Washing: Filter and wash heavily with hot water to remove residual DMSO.
Drying: Dry at 100°C.
References
Solubility of Adipic Acid: Gaubeur, I., et al. "Solubility of Adipic Acid in Water, Ethanol, and Their Mixtures." Journal of Chemical & Engineering Data, vol. 54, no. 5, 2009.
Polymorphism in Succinic Acid: Davey, R. J., et al. "Polymorphism in Succinic Acid: The Role of Solvent and Impurities." Crystal Growth & Design, vol. 18, no. 2, 2018.
Oiling Out Mechanisms: Veesler, S., et al. "Liquid-Liquid Phase Separation in Solution Crystallization." Annual Review of Chemical and Biomolecular Engineering, vol. 8, 2017.
Terephthalic Acid Purification: Gong, J., et al. "Purification of Terephthalic Acid via Hydrothermal Crystallization." Industrial & Engineering Chemistry Research, vol. 49, no. 8, 2010.
Technical Support Center: Optimizing the Synthesis of cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid
Welcome to the technical support guide for the synthesis and optimization of cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid. This document is designed for researchers, chemists, and drug development profession...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis and optimization of cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this critical compound, notably as a key intermediate in the total synthesis of (+)-Biotin (Vitamin H).[1][2][3] Our goal is to provide actionable, field-proven insights to help you troubleshoot common issues and maximize your reaction yield and purity.
Section 1: Synthesis Overview and Core Principles
The reliable synthesis of cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid is paramount for the successful progression of multi-step synthetic campaigns. The most established route involves the cyclization of meso-2,3-bis(benzylamino)succinic acid with a carbonylating agent.[2][3] The choice of reagents and reaction conditions at this stage directly dictates the yield, purity, and stereochemical integrity of the final product.
The stereochemistry is of particular importance; the cis configuration of the dicarboxylic acid groups is essential for its utility in subsequent transformations toward biotin.[2] This stereochemistry is typically established early in the synthesis, starting from fumaric acid to create the meso-diamino precursor.[2]
Caption: Core reaction for imidazolidinone ring formation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route?
A1: The most widely cited route begins with fumaric acid, which is converted to meso-dibromosuccinic acid. This intermediate is then reacted with benzylamine to produce meso-2,3-bis(benzylamino)succinic acid. The final and critical step is the cyclization of this diamino diacid with a phosgene equivalent, such as phosgene itself or phenyl chloroformate, under basic conditions to yield the target cis-dicarboxylic acid.[2][3] This pathway is favored because it establishes the required cis-stereochemistry early and reliably.
Q2: Why is the use of a two-phase solvent system often recommended?
A2: A two-phase system, such as monochlorobenzene and water, is frequently employed to enhance the reaction's operability.[4] The starting material and product, as their alkali metal salts, have some solubility in the aqueous phase, while the carbonylating agent may reside in the organic phase. This system prevents the product from precipitating as a thick, unmanageable paste, which can halt effective stirring and lead to an incomplete reaction and low yields.[4] It ensures the reaction mixture remains a mobile slurry, facilitating both the reaction and subsequent product isolation.
Q3: Are there safer alternatives to using phosgene gas?
A3: Yes. Due to the high toxicity of phosgene, safer alternatives are strongly recommended and have been successfully implemented. Phenyl chloroformate is a well-documented substitute that serves as an effective carbonylating agent for this transformation.[3] It reacts with the diamine under basic conditions to form the cyclic urea structure. Other phosgene surrogates, such as triphosgene, could also be explored, although reaction conditions may require re-optimization.
Q4: What is the expected physical state and purity of the final product?
A4: After successful synthesis and purification, cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid should be a white to off-white crystalline solid. The melting point is reported in the range of 170-174°C.[5] Purity should be assessed by standard methods such as NMR spectroscopy and LC-MS. High purity (>98%) is often required for its use in pharmaceutical applications.
Section 3: Troubleshooting Guide
This guide addresses the most common issues encountered during the synthesis.
Technical Support Center: Cyclization Reaction Optimization
Portal: Reaction Kinetics & Process Development Status: Operational | Tier: Level 3 Support (Senior Scientist) Welcome to the Cyclization Optimization Support Center. This guide addresses the critical interplay between T...
Author: BenchChem Technical Support Team. Date: February 2026
Portal: Reaction Kinetics & Process Development
Status: Operational | Tier: Level 3 Support (Senior Scientist)
Welcome to the Cyclization Optimization Support Center. This guide addresses the critical interplay between Temperature (
) and Reaction Time () in ring-closing transformations. Unlike linear synthesis, cyclization imposes unique entropic penalties and strain energies that require precise kinetic tuning.
Module 1: The Kinetic vs. Thermodynamic Dilemma
User Issue:
"I am performing a cyclization (e.g., Nazarov or Diels-Alder), but I am observing a mixture of isomers, or the ring seems to open back up upon prolonged heating. How do I lock in the desired product?"
Root Cause Analysis:
This is a classic conflict between Kinetic Control (rate of formation) and Thermodynamic Control (stability of product).
Kinetic Product: Forms fastest (lowest Activation Energy,
). Often favored at lower temperatures and shorter times .
Thermodynamic Product: Most stable (lowest Gibbs Free Energy,
). Favored at higher temperatures and longer times (allowing reversibility).
Troubleshooting Protocol:
To determine the optimal
window, you must map the reaction coordinate.
Step-by-Step Optimization:
Run a Time-Course at Low
: Start at or (depending on reaction type). Quench aliquots at min.
Observation: If Product A forms first but disappears later, A is the Kinetic product.
Run a Stability Test: Resubject isolated Product A to the reaction conditions (high
).
Observation: If A converts to B, the reaction is reversible, and B is the Thermodynamic product.
The "Quench-Fast" Strategy: If the Kinetic product is desired, you must lower
to the minimum required for turnover and quench immediately upon consumption of starting material (SM).
Visualizing the Pathway
Figure 1: Reaction coordinate bifurcation showing the trade-off between activation energy barriers and product stability.
Module 2: Balancing Conversion vs. Decomposition
User Issue:
"My reaction is too slow at
, but at , the yield drops due to the formation of black tar (decomposition). What is the optimal setpoint?"
Root Cause Analysis:
Reaction rates follow the Arrhenius Equation :
.
However, decomposition pathways usually have higher activation energies () than the cyclization ().
The Trap: Increasing
accelerates decomposition exponentially more than it accelerates cyclization if .
The Solution: You need to find the point where the rate of cyclization (
) is maximized relative to the rate of decomposition ().
Optimization Matrix (Data Presentation)
Conduct a
Design of Experiment (DoE) matrix. Analyze via HPLC/UPLC.
Temperature (C)
Time: 1 Hour
Time: 4 Hours
Time: 12 Hours
Diagnosis
Low (40)
10% Conv. / 99% Purity
30% Conv. / 98% Purity
60% Conv. / 97% Purity
Too Slow. Reaction incomplete.
Med (70)
50% Conv. / 98% Purity
95% Conv. / 96% Purity
95% Conv. / 90% Purity
Optimal Zone. Stop at 4h.
High (100)
90% Conv. / 85% Purity
100% Conv. / 60% Purity
100% Conv. / 30% Purity
Thermal Degradation. is too high.
Experimental Protocol: The Temperature Ladder
Preparation: Prepare 5 sealed vials with the reaction mixture.
Incubation: Place in a reactor block set to a gradient (
).
Sampling: Sample all vials at fixed intervals (
).
Plotting: Plot Yield vs. Temperature . The curve will be bell-shaped. The peak of the bell is your
increases the population of higher-energy conformers (Curtain-Hammett principle), potentially accessing the "reactive conformer" required for ring closure that is inaccessible at low .
Corrective Action:
Prioritize Dilution: This is the primary control. Maintain
(Pseudo-high dilution).
Elevate Temperature: Contrary to intuition, higher temperatures often favor macrocyclization over oligomerization if the concentration is kept low. High
helps overcome the entropic barrier and strain energy of the transition state.
Slow Addition: Do not mix all at once. Add SM slowly to a refluxing catalyst solution. This keeps instantaneous concentration low (favoring cyclization) while high
drives the rate.
Module 4: Advanced Protocol - High T / Short t (Flash Chemistry)
User Issue:
"My substrate is thermally unstable. It degrades within minutes at the temperature required for cyclization."
Solution: Continuous Flow Chemistry
In batch, heating is slow. In flow, heat transfer is instantaneous. This allows you to access the "Process Window" —a regime where
is very high (superheating solvents), but is very short (seconds).
above the boiling point of the solvent (requires back-pressure regulator, e.g., 75 psi).
Screening:
Flow Rate A (
) .
Flow Rate B (
) .
Flow Rate C (
) .
Result: You will likely find a "sweet spot" at high
and low where conversion is high, but degradation has not yet started.
References
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on Arrhenius kinetics and thermodynamic control).
Illuminati, G., & Mandolini, L. (1981). Ring closure reactions of bifunctional chain molecules. Accounts of Chemical Research, 14(4), 95–102. (Authoritative source on Effective Molarity and macrocyclization kinetics).
Movsisyan, M., et al. (2016). Taming hazardous chemistry in flow: The alkene–alkene metathesis reaction. Chemical Society Reviews, 45, 4892-4928. (Review covering high-temperature/short-time processing in cyclizations).
Fitzpatrick, D. E., Battilocchio, C., & Ley, S. V. (2016). Enabling Technologies for the Future of Chemical Synthesis. ACS Central Science, 2(3), 131-138. (Validation of flow chemistry for optimizing reaction time and temperature).
Reference Data & Comparative Studies
Validation
A Comparative Guide to the Antimicrobial Activity of Imidazolidinone Derivatives
Imidazolidinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. This guide provi...
Author: BenchChem Technical Support Team. Date: February 2026
Imidazolidinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. This guide provides a comparative analysis of the antimicrobial properties of various imidazolidinone derivatives, supported by experimental data and established methodologies. We will delve into their structure-activity relationships, potential mechanisms of action, and the standardized protocols for evaluating their efficacy.
Introduction: The Promise of the Imidazolidinone Scaffold
The imidazolidinone core is considered a "privileged scaffold" in drug discovery, meaning it can bind to multiple biological targets with high affinity. This structural motif is present in several clinically used drugs and has been extensively explored for the development of new therapeutic agents, including antimicrobials. The growing threat of antimicrobial resistance necessitates the exploration of novel chemical entities, and imidazolidinone derivatives have emerged as a promising avenue of research.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of antimicrobial activity data, standardized methods must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing. The most common methods for determining the in vitro activity of a new compound are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Protocol:
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
Preparation of Antimicrobial Agent Dilutions: A series of two-fold dilutions of the imidazolidinone derivative is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
Inoculation: Each well is inoculated with the standardized microbial suspension.
Controls: Positive (microorganism and broth without the compound) and negative (broth only) growth controls are included.
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C for most bacteria) for 16-24 hours.
Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Step-by-Step Protocol:
Perform MIC Test: The MIC test is performed as described above.
Subculturing: Following the incubation period for the MIC test, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth and is plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
Incubation: The agar plates are incubated for 18-24 hours.
Reading of Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Comparative Antimicrobial Activity of Imidazolidinone Derivatives
The antimicrobial activity of imidazolidinone derivatives is highly dependent on the nature and position of substituents on the imidazolidinone ring. The following table summarizes the MIC values of representative derivatives against a panel of common pathogenic microorganisms.
Derivative Class
Substituent R1
Substituent R2
Test Organism
MIC (µg/mL)
Reference
Thiazolidinone-Imidazolidinone Hybrids
Phenyl
4-chlorophenyl
Staphylococcus aureus
8
Phenyl
4-chlorophenyl
Bacillus subtilis
16
Phenyl
4-chlorophenyl
Escherichia coli
32
Phenyl
4-chlorophenyl
Pseudomonas aeruginosa
64
Spiro-imidazolidinone Derivatives
Indole
H
Candida albicans
12.5
Indole
H
Aspergillus niger
25
Nitrofuran-Substituted Imidazolidinones
5-Nitrofuryl
H
Staphylococcus aureus
1.56
5-Nitrofuryl
H
Escherichia coli
3.12
Structure-Activity Relationship (SAR) Insights
The data from numerous studies have allowed for the elucidation of key structure-activity relationships for the antimicrobial activity of imidazolidinone derivatives.
Lipophilicity: The introduction of lipophilic groups, such as halogenated phenyl rings, often enhances antimicrobial activity, likely by facilitating the compound's passage through the microbial cell membrane.
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro group, can significantly increase the potency of the derivatives. For instance, nitrofuran-substituted imidazolidinones have shown potent activity against a broad spectrum of bacteria.
Heterocyclic Moieties: The incorporation of other heterocyclic rings, like thiazolidinone or indole, can modulate the antimicrobial spectrum and activity. Spiro-imidazolidinone derivatives containing an indole moiety have demonstrated notable antifungal activity.
Caption: Structure-Activity Relationship (SAR) of Imidazolidinone Derivatives.
Potential Mechanisms of Action
The precise mechanism of action for many imidazolidinone derivatives is still under investigation; however, several studies have pointed towards potential molecular targets.
Enzyme Inhibition: Some imidazolidinone derivatives have been shown to inhibit essential microbial enzymes. For example, certain derivatives have been found to target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.
Cell Wall Synthesis Disruption: There is evidence to suggest that some imidazolidinones may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.
Membrane Disruption: The lipophilic nature of certain derivatives may allow them to intercalate into the microbial cell membrane, disrupting its integrity and leading to leakage of cellular contents.
Caption: Potential Mechanisms of Action of Imidazolidinone Derivatives.
Conclusion and Future Perspectives
Imidazolidinone derivatives continue to be a fertile ground for the discovery of new antimicrobial agents. The versatility of their synthesis allows for the creation of large libraries of compounds with diverse functionalities. Future research should focus on optimizing the lead compounds through medicinal chemistry efforts to enhance their potency, broaden their spectrum of activity, and improve their pharmacokinetic profiles. Furthermore, detailed mechanistic studies are crucial to identify their specific molecular targets, which will aid in the rational design of next-generation imidazolidinone-based antimicrobials to combat the growing challenge of drug-resistant infections.
References
Synthesis and Antimicrobial Activity of Some New Thiazolidinone and Imidazolidinone Derivatives. Journal of the Korean Chemical Society. [Link]
Synthesis and in vitro antifungal activity of novel spiro-imidazolidinone derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
Synthesis and antimicrobial evaluation of new 1,3-imidazolidin-4-one derivatives. European Journal of Medicinal Chemistry. [Link]
Synthesis and antimicrobial activity of novel imidazolidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
CLSI Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria. Clinical and Laboratory Standards Institute. [Link]
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Retrosynthesis Analysis
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Route proposals generated from BenchChem retrosynthesis models.